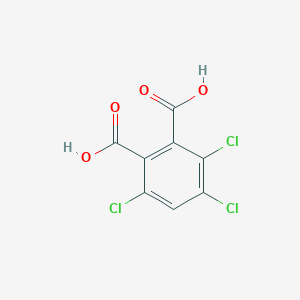

3,4,6-trichlorophthalic Acid

Descripción general

Descripción

3,4,6-Trichlorophthalic acid is a chlorinated derivative of phthalic acid. While the provided papers do not directly describe 3,4,6-trichlorophthalic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3,4,6-trichlorophthalic acid.

Synthesis Analysis

The synthesis of 3,4,6-trichlorophthalic acid is described in one of the studies where tetrachlorophthalic anhydride is treated with zinc dust and aqueous sodium hydroxide. This reaction produces 3,4,6-trichlorophthalic acid as an intermediate, which can further react under similar conditions to yield a mixture of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride .

Molecular Structure Analysis

Although the molecular structure of 3,4,6-trichlorophthalic acid is not directly analyzed in the provided papers, related compounds such as 4,5-dichlorophthalic acid have been studied. These compounds form hydrogen-bonded structures with various Lewis bases, indicating that 3,4,6-trichlorophthalic acid may also form similar hydrogen-bonded structures due to the presence of carboxylic acid groups .

Chemical Reactions Analysis

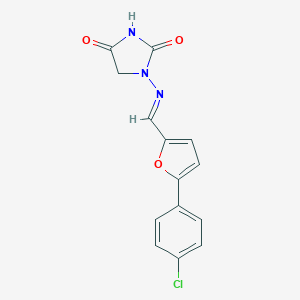

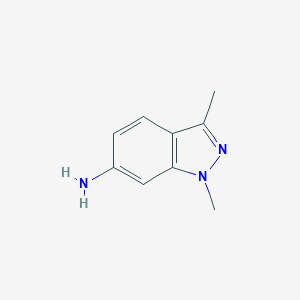

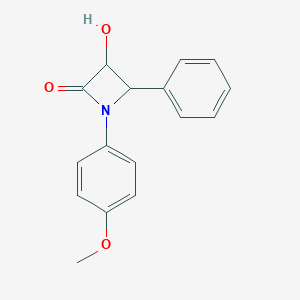

The chemical reactivity of related compounds, such as 4,5-dichlorophthalic anhydride, has been studied with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives. These reactions involve the opening of the anhydride ring to form phthalimide and dicarboxylic acid products . This suggests that 3,4,6-trichlorophthalic acid could also undergo similar nucleophilic reactions due to the presence of reactive chloro groups and carboxylic acid functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,6-trichlorophthalic acid are not directly reported in the provided papers. However, the properties of similar chlorinated phthalic acids and anhydrides suggest that 3,4,6-trichlorophthalic acid would exhibit characteristics typical of aromatic acids, such as low solubility in water, potential for hydrogen bonding, and reactivity towards nucleophiles . The presence of multiple chloro substituents would also affect its electronic structure and reactivity.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Study 1: Bentiss et al. (2007) examined the use of 4H-triazole derivatives, including 3,4,6-trichlorophthalic acid, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study showed that these compounds are effective in protecting steel surfaces from corrosion (Bentiss et al., 2007).

Disinfection By-Products

- Study 2: The research by Wright et al. (2004) investigated the formation of disinfection by-products, including compounds related to 3,4,6-trichlorophthalic acid, during water treatment processes. Their study provided insights into how these compounds affect fetal development (Wright et al., 2004).

Electrochemical Reactions

- Study 3: Ma et al. (2010) explored the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to 3,4,6-trichlorophthalic acid. This research highlights the importance of 3,4,6-trichlorophthalic acid in electrochemical reactions (Ma et al., 2010).

Polymer Science

- Study 4: Mallakpour et al. (2000) discussed the synthesis and characterization of novel optically active and flame-retardant heterocyclic polyimides, utilizing tetrachlorophthalic anhydride, a compound related to 3,4,6-trichlorophthalic acid. This study highlights its application in creating advanced polymeric materials (Mallakpour et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

3,4,6-Trichlorophthalic Acid is a fluoroquinolone antibacterial agent . It has been shown to be selective in its antibacterial activity . .

Mode of Action

As a fluoroquinolone antibacterial agent, it likely works by inhibiting bacterial dna gyrase or topoisomerase iv, enzymes necessary for dna replication, transcription, repair, and recombination .

Biochemical Pathways

3,4,6-Trichlorophthalic Acid is a hydrolysis reaction product of 3,4,6-trichlorophenol and phthalic anhydride Related compounds such as phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Result of Action

As a fluoroquinolone antibacterial agent, it likely interferes with bacterial dna replication, leading to cell death .

Propiedades

IUPAC Name |

3,4,6-trichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCACTBQREATMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455920 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-trichlorophthalic Acid | |

CAS RN |

62268-16-0 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

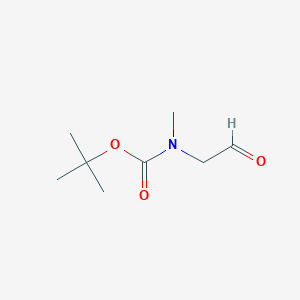

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3,4,6-trichlorophthalic acid synthesized?

A1: 3,4,6-Trichlorophthalic acid is synthesized via the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This reaction utilizes zinc dust and aqueous sodium hydroxide. [, ] You can find more details about the reaction conditions in the cited research papers.

Q2: What are the further applications of 3,4,6-trichlorophthalic acid in synthesis?

A2: 3,4,6-Trichlorophthalic acid serves as a crucial precursor to other substituted phthalic acid derivatives. Further reaction with zinc dust and aqueous sodium hydroxide leads to the formation of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride. [] Furthermore, it can be converted to 3,6-dichlorophthalic anhydride, a precursor to 4,7-diaminoisoindoline-1,3-dione (also known as 3,6-diaminophthalimide). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)